2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a 4-methylpent-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.
Esterification: The intermediate is then reacted with 4-methylpent-3-enoic acid under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine
Comparison
Compared to these similar compounds, 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate is unique due to the presence of the 4-methylpent-3-enoate moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
667456-30-6 |
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Molecular Formula |
C14H17ClO2S |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylethyl 4-methylpent-3-enoate |
InChI |
InChI=1S/C14H17ClO2S/c1-11(2)3-8-14(16)17-9-10-18-13-6-4-12(15)5-7-13/h3-7H,8-10H2,1-2H3 |
InChI Key |
HWKWPWFLRFTJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)OCCSC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
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